![molecular formula C20H16N4O3 B4755017 2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide](/img/structure/B4755017.png)
2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide
Übersicht
Beschreibung
2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide, also known as C16, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of protein kinase CK2, an enzyme that is overexpressed in many types of cancer. CK2 plays a role in cell proliferation, survival, and angiogenesis, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects
In addition to its anticancer properties, 2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide has been shown to have anti-inflammatory effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide in lab experiments is its specificity for CK2, which allows for targeted inhibition of this enzyme. However, 2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
Future research on 2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide could focus on optimizing its synthesis method to improve yield and purity. Additionally, further studies could investigate its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Finally, research could explore the use of 2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide in combination with other anticancer agents to enhance its effectiveness.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide has been studied for its potential as an anticancer agent. In vitro studies have shown that 2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(1-ethylindol-3-yl)-N-(2-nitrophenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-2-23-13-15(16-7-3-5-9-18(16)23)11-14(12-21)20(25)22-17-8-4-6-10-19(17)24(26)27/h3-11,13H,2H2,1H3,(H,22,25)/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXNHWIMWZWSDZ-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.